Cas no 886902-47-2 (N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide)

N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
- N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide
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- Inchi: 1S/C24H22N4O4S2/c29-23(18-8-10-20(11-9-18)34(30,31)27-13-15-32-16-14-27)28(17-19-5-3-4-12-25-19)24-26-21-6-1-2-7-22(21)33-24/h1-12H,13-17H2
- InChI Key: IZTZFGMSYOPOPC-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC=CC=C2S1)CC1=NC=CC=C1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2635-0496-3mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-20mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-10μmol |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-2μmol |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-50mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-5μmol |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-40mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-100mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-1mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2635-0496-15mg |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-[(pyridin-2-yl)methyl]benzamide |
886902-47-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Baoyu Gao RSC Adv., 2017,7, 28733-28745
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Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
Additional information on N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide
Research Brief on N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886902-47-2)
The compound N-(1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)methylbenzamide (CAS: 886902-47-2) has recently emerged as a promising candidate in chemical biology and medicinal chemistry research. This benzothiazole derivative with a morpholine sulfonyl moiety has attracted significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, characterization, and biological evaluation, particularly in the context of kinase inhibition and targeted cancer therapies.
Structural analysis reveals that 886902-47-2 possesses a distinctive molecular architecture combining benzothiazole, pyridine, and morpholine sulfonyl pharmacophores. This combination creates multiple hydrogen bond acceptors and donors, as well as aromatic stacking capabilities, making it particularly interesting for protein-ligand interaction studies. The compound's molecular weight of 480.56 g/mol and calculated LogP of 3.2 suggest favorable pharmacokinetic properties for drug development applications.
Recent pharmacological investigations have demonstrated that 886902-47-2 exhibits potent inhibitory activity against several protein kinases, particularly those involved in cell proliferation pathways. In vitro studies using kinase profiling assays showed IC50 values in the low micromolar range for selected kinase targets. The compound's selectivity profile appears promising, with significant differences in potency observed between closely related kinase family members, suggesting potential for developing targeted therapies with reduced off-target effects.
Mechanistic studies have revealed that 886902-47-2 binds to the ATP-binding pocket of target kinases through a unique interaction pattern. X-ray crystallography data of the compound bound to its primary kinase target shows the benzothiazole moiety forming key hydrophobic interactions, while the morpholine sulfonyl group participates in hydrogen bonding with the kinase hinge region. This binding mode differs from classical Type I inhibitors and may explain the observed selectivity profile.
In cellular assays, 886902-47-2 has shown promising antiproliferative activity against several cancer cell lines, particularly those with dysregulated kinase signaling pathways. Recent studies report EC50 values ranging from 1.2 to 5.8 μM in various tumor cell models, with minimal cytotoxicity observed in normal cell lines at equivalent concentrations. These findings support further investigation of this compound as a potential anticancer agent.
Current research efforts are focusing on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of 886902-47-2 derivatives. Preliminary data from analog synthesis programs suggest that modifications at the pyridine methylene position can significantly influence both kinase inhibitory activity and cellular permeability. These findings may lead to the development of improved second-generation compounds with enhanced therapeutic potential.
From a drug development perspective, preliminary ADME studies indicate that 886902-47-2 demonstrates acceptable metabolic stability in human liver microsomes (t1/2 > 60 minutes) and moderate plasma protein binding (∼85%). These characteristics, combined with its demonstrated biological activity, position this compound as an attractive lead for further preclinical development in oncology applications.
Future research directions for 886902-47-2 include comprehensive toxicity profiling, in vivo efficacy studies in relevant animal models, and further exploration of its mechanism of action. The compound's unique kinase inhibition profile also suggests potential applications in other therapeutic areas beyond oncology, including inflammatory diseases and neurological disorders where kinase modulation plays a key pathological role.
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